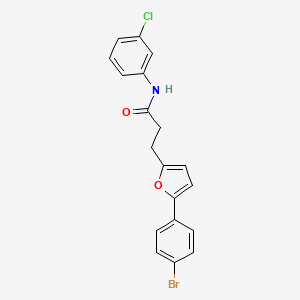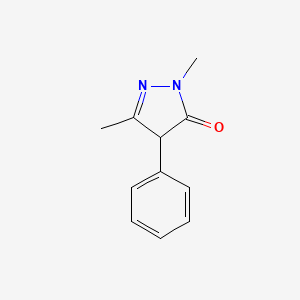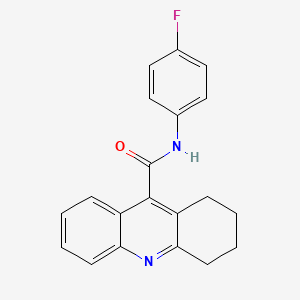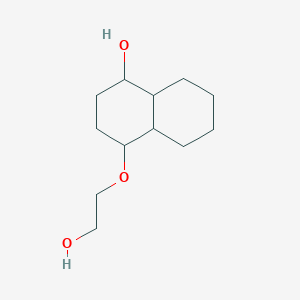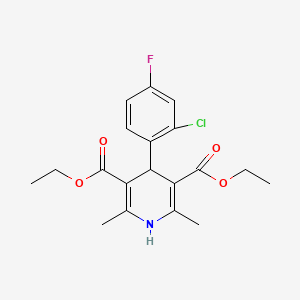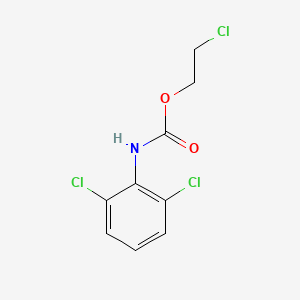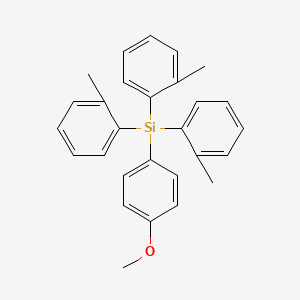
(4-Methoxyphenyl)tri(o-tolyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)tri(o-tolyl)silane is an organosilicon compound with the molecular formula C28H28OSi It is characterized by the presence of a methoxyphenyl group and three o-tolyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)tri(o-tolyl)silane typically involves the reaction of (4-methoxyphenyl)trichlorosilane with o-tolylmagnesium bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
(4−Methoxyphenyl)trichlorosilane+3 o-tolylmagnesium bromide→(4−Methoxyphenyl)tri(o-tolyl)silane+3 MgBrCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)tri(o-tolyl)silane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The silicon-oxygen bond can be reduced under specific conditions.
Substitution: The o-tolyl groups can be substituted with other aryl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and are carried out under an inert atmosphere.
Major Products Formed
Oxidation: Formation of (4-hydroxyphenyl)tri(o-tolyl)silane.
Reduction: Formation of this compound with a reduced silicon-oxygen bond.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
(4-Methoxyphenyl)tri(o-tolyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)tri(o-tolyl)silane involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the silicon atom can form stable bonds with various organic and inorganic species. These interactions enable the compound to exert its effects in different applications, such as catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)tris(4-(dimethylamino)phenyl)silane
- Tetrakis(4-(dimethylamino)phenyl)silane
- Tris(4-(trimethylsilyl)phenyl)silane
Uniqueness
(4-Methoxyphenyl)tri(o-tolyl)silane is unique due to the presence of both methoxy and o-tolyl groups, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
14311-02-5 |
|---|---|
Molecular Formula |
C28H28OSi |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
(4-methoxyphenyl)-tris(2-methylphenyl)silane |
InChI |
InChI=1S/C28H28OSi/c1-21-11-5-8-14-26(21)30(27-15-9-6-12-22(27)2,28-16-10-7-13-23(28)3)25-19-17-24(29-4)18-20-25/h5-20H,1-4H3 |
InChI Key |
CMGCKYFDANCZQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[Si](C2=CC=C(C=C2)OC)(C3=CC=CC=C3C)C4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


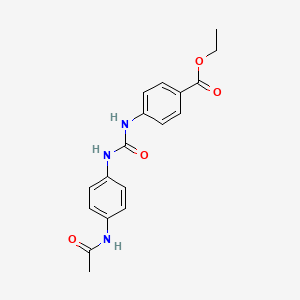
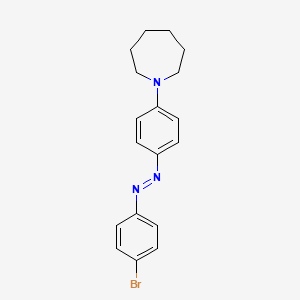

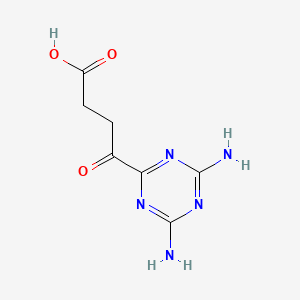

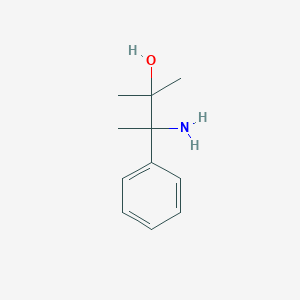
![1-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15076512.png)
